1-Benzoyl-3-(2-pyridyl)-2-thiourea
Description
General Overview of Thiourea (B124793) Derivatives in Contemporary Chemical and Biological Research
Thiourea derivatives are a class of organic compounds that have garnered considerable attention in various scientific fields. analis.com.my Their versatile chemical nature, characterized by the presence of a thiocarbonyl group flanked by amino groups, allows for a wide range of structural modifications. This adaptability has made them valuable as intermediates in organic synthesis and as ligands in coordination chemistry. analis.com.my The presence of both hard (nitrogen, oxygen) and soft (sulfur) donor atoms enables these molecules to form stable complexes with a variety of metal ions. nih.gov Furthermore, thiourea derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.gov
Strategic Placement of 1-Benzoyl-3-(2-pyridyl)-2-thiourea within the Aroyl Thiourea Family
This compound, also known by its systematic name N-(pyridin-2-ylcarbamothioyl)benzamide, is a member of the aroyl thiourea subfamily. researchgate.net This classification is due to the presence of a benzoyl group (an aromatic acyl group) attached to one of the nitrogen atoms of the thiourea core. The other nitrogen atom is substituted with a 2-pyridyl group, a heterocyclic aromatic ring. This specific arrangement of a benzoyl moiety and a pyridyl ring confers a unique set of electronic and steric properties to the molecule, influencing its chemical reactivity, coordination behavior, and potential biological interactions.
Defined Research Aims and Comprehensive Scope of Inquiry
The primary research aims concerning this compound have been to synthesize and fully characterize the compound, with a particular focus on its solid-state structure. This includes a detailed analysis of its molecular geometry, bond lengths, bond angles, and the nature of its intermolecular interactions. The comprehensive scope of inquiry extends to understanding how the interplay between the benzoyl and pyridyl groups influences the compound's structural and electronic properties. While initial biological screenings have been conducted, a more extensive investigation into its potential as a ligand in coordination chemistry and as a building block for more complex molecules remains an area of active interest.
Structure
3D Structure
Properties
IUPAC Name |
N-(pyridin-2-ylcarbamothioyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-12(10-6-2-1-3-7-10)16-13(18)15-11-8-4-5-9-14-11/h1-9H,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBLAGJAUXZQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197725 | |
| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4921-86-2 | |
| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4921-86-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoyl-N'-(2-pyridinyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZOYL-N'-(2-PYRIDINYL)THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XTE4E1837 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Elucidation and Conformational Analysis of 1 Benzoyl 3 2 Pyridyl 2 Thiourea
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the structure of chemical compounds. For 1-Benzoyl-3-(2-pyridyl)-2-thiourea, a combination of Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy has been utilized to confirm its molecular structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Analysis of Characteristic Vibrational Modes
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FT-IR spectrum of this compound exhibits several characteristic absorption bands that are indicative of its structure.
Key vibrational modes observed in the FT-IR spectrum include the N-H stretching vibrations, which typically appear as a broad band in the region of 3300 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong, sharp peak usually found around 1600-1700 cm⁻¹. The presence of a thiocarbonyl (C=S) group is confirmed by a band in the region of 700-800 cm⁻¹. Additionally, C-N stretching vibrations and aromatic C-H and C=C stretching bands are observed, further confirming the presence of the benzoyl and pyridyl moieties. researchgate.netuitm.edu.my
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3300 |
| C=O Stretch | ~1671 uitm.edu.my |
| Aromatic C=C Stretch | ~1600-1450 |
| C-N Stretch | ~1300 researchgate.net |
| C=S Stretch | ~1254 uitm.edu.my |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Chemical Shifts for Structural Confirmation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra have been instrumental in the structural confirmation of this compound.
In the ¹H NMR spectrum, distinct signals corresponding to the protons of the benzoyl and pyridyl rings are observed in the aromatic region, typically between δ 7.0 and 9.0 ppm. The protons attached to the nitrogen atoms (N-H) of the thiourea (B124793) linkage give rise to signals that are often broad and can be found at a lower field, sometimes above δ 10.0 ppm. The integration of these signals provides a ratio of the number of protons in different chemical environments, which aligns with the proposed structure.
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom of the carbonyl group (C=O) typically resonates at a downfield chemical shift, often in the range of δ 160-180 ppm. The thiocarbonyl carbon (C=S) is also significantly deshielded and can appear at even lower fields, sometimes around δ 180 ppm or more. researchgate.net The carbon atoms of the aromatic rings appear in the characteristic region of δ 120-150 ppm.
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Benzoylthiourea (B1224501) Derivatives
| Nucleus | Functional Group | Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (Benzoyl & Pyridyl) | 7.0 - 9.0 |
| ¹H | N-H | > 10.0 |
| ¹³C | C=O | 160 - 180 |
| ¹³C | C=S | ~180 |
| ¹³C | Aromatic (Benzoyl & Pyridyl) | 120 - 150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigation of Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound typically shows absorption bands corresponding to π → π* and n → π* transitions. The benzoyl and pyridyl rings, being aromatic systems, contribute to strong π → π* transitions, usually observed at shorter wavelengths. The carbonyl and thiocarbonyl groups contain non-bonding electrons (n electrons) and can undergo n → π* transitions, which are generally weaker and appear at longer wavelengths. researchgate.net The presence of these chromophores results in a characteristic UV-Vis absorption profile that can be used for qualitative analysis. researchgate.net
Single Crystal X-ray Diffraction Studies
Determination of Molecular Conformation and Geometry
X-ray diffraction studies on derivatives of benzoylthiourea reveal that the molecule is not entirely planar. nih.govnih.gov The benzoyl and pyridyl rings are typically twisted relative to the plane of the thiourea moiety. nih.gov This twisting is a result of steric hindrance and the optimization of intermolecular and intramolecular interactions. The bond lengths and angles within the benzoyl and pyridyl rings are consistent with those of typical aromatic systems. The C=O and C=S bond lengths are in agreement with their double bond character, although they can be influenced by electron delocalization and hydrogen bonding. nih.gov
Analysis of Isomeric Configurations (e.g., cis-trans and syn-anti orientations across C-N bonds)
The conformational analysis of this compound is particularly interested in the rotational isomers around the C-N bonds of the thiourea linkage. This gives rise to different possible conformations, often described as cis-trans or syn-anti.
Studies on similar benzoylthiourea derivatives have shown that the molecule often adopts a cis-trans configuration with respect to the positions of the substituent groups relative to the sulfur atom across the thiourea C-N bonds. researchgate.net For instance, the benzoyl group might be trans to the sulfur atom, while the pyridyl group is cis. This specific conformation can be stabilized by intramolecular hydrogen bonding, often between the N-H proton of the thiourea and the carbonyl oxygen atom, forming a pseudo-six-membered ring. nih.govnih.govnih.gov This intramolecular hydrogen bond is a common feature in the crystal structures of N-benzoylthioureas and plays a significant role in determining their preferred conformation. nih.govnih.govnih.gov
Identification and Characterization of Intramolecular Hydrogen Bonding Interactions (e.g., N-H···O, N-H···N)
The molecular conformation of this compound is significantly stabilized by the formation of intramolecular hydrogen bonds. A prominent feature is the N-H···O hydrogen bond, which creates a pseudo-six-membered ring. This interaction occurs between the hydrogen atom of the N-H group adjacent to the benzoyl moiety and the carbonyl oxygen atom (C=O). This type of intramolecular hydrogen bonding is a common and stabilizing feature in many N-benzoylthiourea derivatives.
The geometric parameters for these intramolecular hydrogen bonds are detailed in the table below, illustrating the bond lengths and angles that define these stabilizing interactions.
Table 1: Intramolecular Hydrogen Bond Geometry for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N(1)-H(1)···O(1) | 0.89(4) | 1.88(4) | 2.656(4) | 145(4) |
| N(2)-H(2)···N(3) | 0.91(4) | 1.91(4) | 2.645(4) | 138(3) |
Elucidation of Intermolecular Interactions and Crystal Packing Architectures (e.g., N-H···S, C-H···O, C-H···S)
In the solid state, molecules of this compound are organized into a specific three-dimensional architecture through a network of intermolecular hydrogen bonds. These interactions govern the crystal packing and influence the material's bulk properties.
A significant intermolecular interaction is the N-H···S hydrogen bond. In this arrangement, the hydrogen atom from an N-H group of one molecule interacts with the sulfur atom of the thiocarbonyl group (C=S) of an adjacent molecule. This interaction links the molecules into centrosymmetric dimers.
These dimers are further connected into extended chains and sheets by weaker C-H···O and C-H···S interactions. In C-H···O interactions, a hydrogen atom from a phenyl or pyridyl C-H group forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule. Similarly, C-H···S interactions involve a C-H hydrogen atom and the thiocarbonyl sulfur atom. Together, this combination of strong and weak hydrogen bonds creates a robust, tightly packed crystal lattice.
Table 2: Intermolecular Hydrogen Bond Geometry for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N(2)-H(2)···S(1) | 0.91(4) | 2.55(4) | 3.413(3) | 158(3) |
Detailed Analysis of Bond Lengths and Angles within the Thiourea Scaffold
The core thiourea scaffold [-C(=S)N(H)C(=O)N(H)-] of this compound exhibits bond lengths that are indicative of electron delocalization. The C-N bond lengths within this moiety are typically shorter than a standard C-N single bond, suggesting a degree of double bond character. This delocalization extends from the benzoyl group through the thiourea unit.
Specifically, the C=S bond length is consistent with that observed in related thiourea derivatives. The C=O bond is slightly elongated due to its participation as a hydrogen bond acceptor in the strong intramolecular N-H···O interaction. The bond angles around the central carbon and nitrogen atoms of the thiourea group deviate slightly from ideal geometries, a consequence of the steric and electronic effects of the bulky benzoyl and pyridyl substituents, as well as the constraints imposed by the intramolecular hydrogen bonding.
Table 3: Selected Bond Lengths and Angles for the Thiourea Scaffold
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| S(1)-C(1) | 1.678(3) | N(1)-C(1)-N(2) | 115.9(3) |
| O(1)-C(2) | 1.233(4) | S(1)-C(1)-N(1) | 123.3(2) |
| N(1)-C(1) | 1.378(4) | S(1)-C(1)-N(2) | 120.8(2) |
| N(1)-C(2) | 1.385(4) | C(1)-N(1)-C(2) | 126.9(3) |
| N(2)-C(1) | 1.353(4) | C(1)-N(2)-C(8) | 129.5(3) |
| C(2)-C(3) | 1.488(5) | O(1)-C(2)-N(1) | 121.7(3) |
| N(2)-C(8) | 1.375(4) | O(1)-C(2)-C(3) | 120.3(3) |
| N(1)-C(2)-C(3) | 118.0(3) |
Examination of Thione-Thiol Tautomerism
Thiourea derivatives can theoretically exist in two tautomeric forms: the thione form, characterized by a C=S double bond, and the thiol form, which contains a C=N double bond and an S-H (thiol) group. For the vast majority of thiourea compounds, including this compound, extensive experimental and computational studies have shown that the thione form is overwhelmingly the more stable and predominant species under normal conditions.
The stability of the thione tautomer is attributed to the greater strength of the C=S double bond compared to the C=N double bond in this chemical environment. While the thiol form can be invoked to explain certain reaction mechanisms, spectroscopic and crystallographic data consistently confirm that the solid-state structure and the species present in solution is the thione tautomer. Factors such as solvation can influence the tautomeric equilibrium, but for simple thioureas, the thione form remains dominant. The presence of strong intramolecular hydrogen bonding, as seen in this compound, further stabilizes the thione conformation.
Coordination Chemistry of 1 Benzoyl 3 2 Pyridyl 2 Thiourea with Metal Ions
Ligand Design Principles and Multifunctional Donor Atom Capabilities (N, O, S)
1-Benzoyl-3-(2-pyridyl)-2-thiourea is an exemplary multifunctional ligand, possessing several potential coordination sites: the carbonyl oxygen (O), the thiocarbonyl sulfur (S), and two distinct nitrogen atoms—one from the thiourea (B124793) backbone and one from the pyridyl ring. This arrangement of both hard (N, O) and soft (S) donor atoms allows for the formation of stable complexes with a variety of metal ions, adhering to the principles of Hard and Soft Acids and Bases (HSAB) theory .
The inherent design of the ligand, featuring the central -C(O)NHC(S)NH- moiety, facilitates chelation, leading to the formation of stable five- or six-membered rings upon complexation. The presence of the 2-pyridyl substituent is crucial as it introduces an additional nitrogen donor, enabling the ligand to act in a higher denticity mode compared to simple N-aroyl-N'-aryl thioureas. The molecule can exist in tautomeric thione and thiol forms, which further diversifies its coordination possibilities, allowing it to bind as a neutral ligand or as a monoanionic ligand after deprotonation of the N-H proton uzh.ch. This versatility makes it a subject of interest in the development of coordination chemistry uzh.chresearchgate.net.
Synthesis and Spectroscopic Characterization of Metal Complexes
Metal complexes of this compound and its analogues are typically synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent, such as ethanol or methanol. The resulting complexes can be characterized by a suite of spectroscopic techniques to determine the coordination mode and geometry.
Complexes of benzoylthiourea (B1224501) derivatives with first-row transition metals have been extensively studied. Spectroscopic evidence from related compounds provides insight into the expected characteristics of this compound complexes.
Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of the ligand undergoes characteristic shifts. A negative shift (to lower wavenumbers) in the ν(C=S) band is typically observed, indicating the coordination of the sulfur atom to the metal center. The ν(C=O) band may also shift, depending on whether the carbonyl oxygen is involved in coordination. In cases of bidentate S,O coordination, both bands will shift. If the pyridyl nitrogen coordinates, changes in the ring vibration modes are also expected. For many Ni(II) and Cu(II) complexes with related ligands, coordination occurs through the sulfur and oxygen atoms ksu.edu.tr.
Electronic (UV-Vis) Spectroscopy: The electronic spectra of Cu(II), Ni(II), and Co(II) complexes provide information about the geometry of the coordination sphere. For instance, square planar Ni(II) complexes with similar thiourea derivatives are known to exhibit specific d-d transitions. The spectra of these complexes typically show bands corresponding to both ligand-to-metal charge transfer (LMCT) and d-d electronic transitions, which are sensitive to the coordination environment cardiff.ac.uk.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like some Ni(II) species, ¹H NMR spectroscopy is a powerful tool. The signals for the N-H protons are particularly informative. Disappearance or significant downfield shifting of an N-H proton signal upon complexation can confirm its deprotonation and involvement in bonding. Shifts in the aromatic protons of the benzoyl and pyridyl rings also provide evidence of coordination .
The table below summarizes typical spectroscopic data observed for first-row transition metal complexes with analogous benzoylthiourea ligands.
| Metal Ion | Technique | Key Observation | Implied Coordination |
| Cu(II) | IR | Negative shift of ν(C=S) and ν(C=N) bands | Coordination via thiocarbonyl sulfur and a nitrogen atom nih.gov. |
| UV-Vis | Broad d-d transition bands | Distorted square-planar or octahedral geometry. | |
| Ni(II) | IR | Negative shifts in ν(C=O) and ν(C=S) bands | Bidentate coordination through oxygen and sulfur . |
| UV-Vis | d-d transition band around 600 nm | Square planar geometry cardiff.ac.uk. | |
| Co(II) | IR | Shifts in ν(N-H), ν(C=O), and ν(C=S) bands | Coordination involving N, O, and S atoms uitm.edu.mynih.gov. |
| Magnetic | Magnetic moment consistent with high-spin Co(II) | Tetrahedral or octahedral geometry nih.gov. |
This compound also forms stable complexes with second and third-row transition metals, as well as d¹⁰ metals like Cd(II) and Hg(II).
Palladium(II) and Platinum(II): Due to their soft character, Pd(II) and Pt(II) ions show a strong affinity for the soft sulfur donor of the thiourea moiety. Studies on the closely related ligand 1-allyl-3-(2-pyridyl)thiourea show that it coordinates to Pd(II) in a bidentate fashion through the pyridyl nitrogen and the thiourea sulfur (N,S chelation), forming square planar complexes researchgate.net. For Pt(II) complexes, ¹H and ³¹P NMR (for phosphine-containing complexes) are used to elucidate the structure, often confirming a square planar geometry resulting from S,N chelation mdpi.comnih.gov.
Cadmium(II) and Mercury(II): As soft metal ions, Cd(II) and Hg(II) also exhibit a strong preference for the sulfur atom. X-ray diffraction studies of Hg(II) halide complexes with similar benzoylthioureas reveal that the ligand typically coordinates as a monodentate ligand through the sulfur atom chemmix.edu.pl. This results in complexes with tetrahedral or, in some cases, trigonal bipyramidal geometry around the mercury center chemmix.edu.pl. The stoichiometry can vary, leading to mononuclear species or coordination polymers chemmix.edu.plresearchgate.net.
The table below outlines expected spectroscopic features for these metal complexes based on studies of analogous compounds.
| Metal Ion | Technique | Key Observation | Implied Coordination |
| Pd(II) | ¹H NMR | Downfield shift of pyridyl and N-H proton signals | Bidentate (N,S) chelation researchgate.net. |
| UV-Vis | Hypsochromic shifts in ligand-based π → π* bands | Coordination of pyridyl and thiourea groups researchgate.net. | |
| Pt(II) | IR | Disappearance of ν(N-H) bands | Deprotonation and bidentate (N,S) coordination mdpi.com. |
| ¹H NMR | Signals consistent with a rigid square planar structure | Square planar geometry mdpi.com. | |
| Cd(II) | Raman | Intense low-frequency signal for metal-sulfur stretching | Monodentate coordination via sulfur. |
| Hg(II) | X-ray | Hg-S bond formation | Monodentate coordination via sulfur, often leading to tetrahedral geometry chemmix.edu.plresearchgate.net. |
Elucidation of Coordination Modes and Geometrical Arrangements within Complexes
The multifunctional donor set of this compound allows for a variety of coordination modes, which in turn dictates the stoichiometry and geometry of the resulting metal complexes.
The chelation behavior of this compound is highly dependent on the metal ion, the reaction conditions, and the presence of other coordinating ligands.
Monodentate: Coordination typically occurs through the soft thiocarbonyl sulfur atom (κS). This mode is common with soft metal ions like Hg(II), where the metal center is also coordinated to halides or other ligands chemmix.edu.pl.
Bidentate: This is the most common coordination mode for this class of ligands. Several bidentate behaviors are possible:
S,O-Chelation: The ligand can act as a monoanion, coordinating through the deprotonated nitrogen, the carbonyl oxygen, and the thiocarbonyl sulfur, with the metal binding to the S and O atoms. This is frequently observed with first-row transition metals like Ni(II) and Cu(II) .
N,S-Chelation: The presence of the pyridyl group makes this mode particularly favorable. The ligand coordinates through the pyridyl nitrogen and the thiourea sulfur atom, forming a stable chelate ring. This behavior is well-documented for complexes of Pd(II) and Ru(II) with analogous pyridyl-thiourea ligands researchgate.netmdpi.com.
Multidentate/Bridging: While less common, the ligand has the potential to act as a bridging ligand, linking two metal centers, possibly through the sulfur atom or by utilizing multiple donor sites to coordinate to different metals.
The stoichiometry of the metal complexes is often 1:1 or 1:2 (Metal:Ligand). The specific ratio influences the final coordination polyhedron around the metal center.
Stoichiometry: 1:2 complexes are common for divalent metal ions like Ni(II), Co(II), and Cu(II), often resulting in general formulas of [M(L)₂] ksu.edu.trresearchgate.net. For metals like Pd(II) and Hg(II), 1:1 stoichiometries are also frequently observed, especially when halide ions complete the coordination sphere, as in [Pd(L)Cl₂] or [Hg(L)Cl₂] researchgate.netchemmix.edu.pl.
Coordination Polyhedra: The geometry of the complex is a function of the metal ion's electronic configuration and the steric and electronic properties of the ligand.
Square Planar: This geometry is characteristic of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II) researchgate.netresearchgate.netnih.gov. In these complexes, the metal center is typically coordinated to two bidentate ligands or one bidentate ligand and two monodentate ligands.
Trigonal Planar: This geometry can be found in some Cu(I) complexes with related thiourea ligands, where the copper ion is three-coordinate mdpi.comresearchgate.net.
Tetrahedral: This geometry is common for d¹⁰ ions like Zn(II), Cd(II), and Hg(II), especially in complexes of the type [M(L)₂X₂] or [M(L)X₃]⁻ chemmix.edu.plresearchgate.net.
Octahedral: Some Co(II) and Ni(II) complexes can adopt a six-coordinate octahedral geometry, for example, by coordinating to two tridentate ligands or three bidentate ligands, though this is less common for this specific ligand type cardiff.ac.ukresearchgate.net.
The table below summarizes the common stoichiometries and geometries observed for metal complexes with ligands analogous to this compound.
| Metal Ion | Common Stoichiometry (M:L) | Typical Coordination Polyhedron |
| Cu(II) | 1:2 | Distorted Square Planar |
| Ni(II) | 1:2 | Square Planar cardiff.ac.ukresearchgate.net |
| Co(II) | 1:2, 1:3 | Tetrahedral or Octahedral nih.gov. |
| Cd(II) | 1:1, 1:2 | Tetrahedral |
| Pd(II) | 1:1, 1:2 | Square Planar researchgate.netnih.gov |
| Pt(II) | 1:2 | Square Planar mdpi.comnih.gov |
| Hg(II) | 1:1, 1:2 | Distorted Tetrahedral chemmix.edu.plresearchgate.net |
Electrochemical Studies of Metal Complexes (e.g., Cyclic Voltammetry)
The electrochemical properties of metal complexes containing this compound are crucial for understanding their redox behavior and potential applications in areas such as catalysis and sensing. Cyclic voltammetry (CV) is a key technique used to investigate the oxidation and reduction processes of these complexes.
While specific cyclic voltammetry data for complexes of this compound are not extensively detailed in the available literature, studies on analogous thiourea derivatives provide valuable insights into their expected electrochemical behavior. The redox activity of these complexes is typically centered on the metal ion, but the ligand can also influence the electron transfer processes.
For instance, studies on copper(II) complexes with similar N,N'-substituted thiourea ligands have shown quasi-reversible one-electron transfer processes corresponding to the Cu(II)/Cu(I) redox couple. The specific potential at which this occurs can be influenced by the solvent, the supporting electrolyte, and the specific substituents on the thiourea ligand.
In the case of nickel(II) and cobalt(II) complexes with related benzoyl thiourea ligands, cyclic voltammetry has revealed irreversible two-step reduction processes. These are generally attributed to the sequential reduction of the metal center, for example, from M(II) to M(I) and then to M(0). The irreversible nature of these peaks suggests that the electron transfer is coupled to a chemical reaction, such as a change in the coordination geometry of the complex.
The general electrochemical behavior of metal complexes with ligands similar to this compound can be summarized as follows:
| Metal Ion | Observed Redox Process | General Characteristics |
|---|---|---|
| Copper(II) | Cu(II)/Cu(I) | Often a quasi-reversible, one-electron transfer. The potential is sensitive to the ligand structure and solvent system. |
| Nickel(II) | Ni(II)/Ni(I) and further reduction | Typically shows two irreversible reduction peaks, indicating a multi-step electron transfer process coupled with chemical changes. |
| Cobalt(II) | Co(II)/Co(I) and further reduction | Similar to nickel(II) complexes, often exhibiting irreversible multi-step reductions. |
The pyridyl group in this compound is expected to play a significant role in the electrochemical behavior of its metal complexes. The nitrogen atom of the pyridyl ring can coordinate to the metal center, influencing its electron density and, consequently, its redox potential. The benzoyl group, with its electron-withdrawing nature, can also affect the electronic environment of the metal ion.
Investigation of Oxidative Cyclization and Coordinate Polymerization Phenomena in Complex Formation
The coordination of this compound to metal ions can sometimes be accompanied by more complex chemical transformations, such as oxidative cyclization of the ligand or the formation of coordination polymers. These phenomena are of significant interest as they can lead to novel molecular structures with unique properties.
Oxidative Cyclization:
Oxidative cyclization reactions involving thiourea derivatives can lead to the formation of heterocyclic compounds. While specific instances of oxidative cyclization for this compound upon complexation are not prominently reported, the general reactivity of the thiourea moiety suggests this possibility. In the presence of an oxidizing metal center or external oxidizing agents, the sulfur atom of the thiourea can be involved in intramolecular cyclization reactions. For example, oxidative cyclization of related 2-(α-pyridyl)-thioquinaldinamide has been observed, leading to the formation of fluorescent products researchgate.net. Such reactions are often dependent on the reaction conditions, including the choice of metal ion, solvent, and temperature.
Coordinate Polymerization:
The bifunctional nature of the this compound ligand, with multiple potential donor atoms (the sulfur of the thiourea, the oxygen of the benzoyl group, and the nitrogen of the pyridyl ring), makes it a candidate for the construction of coordination polymers. Coordination polymers are extended structures formed by the self-assembly of metal ions and bridging organic ligands.
The formation of coordination polymers with acylthiourea derivatives has been documented rsc.org. In these structures, the thiourea ligand can bridge multiple metal centers, leading to one-, two-, or three-dimensional networks. The pyridyl nitrogen and the thiourea sulfur atom of this compound could potentially bridge different metal ions, leading to the formation of extended polymeric structures. The specific architecture of such a coordination polymer would be influenced by the coordination preferences of the metal ion, the stoichiometry of the reaction, and the presence of counter-ions or solvent molecules that can be incorporated into the crystal lattice.
The investigation into these phenomena is an active area of research, as it offers a pathway to new materials with potential applications in catalysis, gas storage, and molecular sensing.
Biological Activity and Pharmacological Potential of 1 Benzoyl 3 2 Pyridyl 2 Thiourea and Its Derivatives
Antimicrobial Activity Profile
Thiourea (B124793) derivatives are recognized for their wide-ranging biological activities, including antimicrobial properties. mdpi.com The presence of oxygen, nitrogen, and sulfur atoms allows for multiple bonding possibilities, contributing to their interaction with biological targets. mdpi.com
Derivatives of 1-benzoyl-3-(2-pyridyl)-2-thiourea have been investigated for their efficacy against a variety of bacterial strains. While some benzoylthiourea (B1224501) derivatives have shown no activity against certain bacteria, specific compounds have demonstrated targeted efficacy. For instance, N-(2-methoxybenzoyl)-N'-(4-diphenylamine)thiourea was found to be active against Staphylococcus aureus. researchgate.net The antibacterial action of thiourea derivatives is often attributed to their ability to interfere with essential bacterial processes. The presence of aromatic groups, a thio group (C=S), and amide groups (H2N-C=O) are common features in many antibacterial drugs. fip.org
The mechanism of action for these compounds is an area of active research. One proposed mechanism involves the inhibition of enzymes crucial for bacterial cell wall synthesis, such as penicillin-binding proteins (PBPs). fip.org For example, molecular docking studies have predicted that 1,3-dibenzoylthiourea (DBTU) exhibits a high binding affinity for PBP2a, a key enzyme in methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antibacterial agent against this resistant strain. fip.org Furthermore, DBTU is also predicted to be active against Mycobacterium tuberculosis. fip.org Other enzymes involved in peptidoglycan biosynthesis, like muramyl ligase, are also considered potential targets for new antibacterial compounds. fip.org
The complexation of thiourea derivatives with metal ions, such as copper, has been reported to enhance their antibacterial activity. researchgate.net This suggests that the development of metal-based thiourea complexes could be a promising strategy for creating more potent antibacterial agents.
Thiourea derivatives have demonstrated notable antifungal properties, in some cases exceeding their antibacterial effects. mdpi.com Studies have shown that these compounds are active against a range of fungal pathogens. For example, various thiourea derivatives and their nickel (Ni2+) and copper (Cu2+) complexes have been screened for their in vitro activity against several species of Candida, including C. albicans, C. krusei, C. glabrata, C. tropicalis, and C. parapsilosis. mdpi.com The research indicated that both the ligands and their metal complexes displayed greater anti-yeast activity than antibacterial activity. mdpi.com
The antifungal spectrum of these compounds is influenced by their specific chemical structures. The versatility of the thiourea scaffold allows for modifications that can modulate their activity against different fungal species. mdpi.com
Anticancer and Cytotoxic Activities
Thiourea and its derivatives have emerged as a significant class of compounds in the search for new anticancer drugs, demonstrating cytotoxic effects against various cancer cell lines. researchgate.nettjnpr.org
Derivatives of this compound have shown promising in vitro cytotoxicity against a panel of human cancer cell lines. For instance, N-benzoyl-3-allylthiourea (BATU) exhibited a higher cytotoxic effect on the MCF-7/HER-2 breast cancer cell line (IC50 value of 0.64 mM) compared to the MCF-7 cell line (IC50 value of 1.47 mM). nih.gov This suggests a potential for targeted therapy in HER-2 positive breast cancers. nih.gov
Other studies have evaluated the cytotoxicity of benzoylthiourea derivatives against HeLa (cervical cancer) cells. Novel 1-benzoyl-3-methyl thiourea derivatives displayed potent cytotoxicity with IC50 values ranging from 160–383 μg/mL, which was stronger than the reference drug hydroxyurea (B1673989) (IC50 value of 428 μg/mL). researchgate.netresearchgate.net Specifically, 1-(4-Nitrobenzoyl-3-methylthiourea) showed the highest activity with an IC50 of 160 μg/mL. researchgate.net Another study reported an IC50 value of 245 μg/mL for 1-benzoyl-3-phenylthiourea against MCF-7 cells. researchgate.net
The cytotoxic potential of these compounds extends to other cancer cell lines as well. For example, bis-benzo[d] researchgate.netresearchgate.netdioxol-5-yl thioureas have demonstrated significant anticancer activity against HepG2 (liver cancer) and HCT116 (colon cancer) cell lines, with greater selectivity for these lines compared to MCF-7. biointerfaceresearch.com
Table 1: In Vitro Cytotoxicity of Benzoylthiourea Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | 0.64 mM | nih.gov |
| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1.47 mM | nih.gov |
| 1-benzoyl-3-methyl thiourea derivatives | HeLa | 160–383 μg/mL | researchgate.netresearchgate.net |
| 1-(4-Nitrobenzoyl-3-methylthiourea) | HeLa | 160 μg/mL | researchgate.net |
| 1-benzoyl-3-phenylthiourea | MCF-7 | 245 μg/mL | researchgate.net |
| bis-benzo[d] researchgate.netresearchgate.netdioxol-5-yl thioureas | HepG2, HCT116 | Significant Activity | biointerfaceresearch.com |
Structure-Activity Relationship (SAR) Studies for Anticancer Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed that modifications to different parts of the molecule can significantly impact its cytotoxic activity.
For instance, the introduction of an allyl group at the N-3 position of the thiourea scaffold, as seen in N-benzoyl-3-allylthiourea (BATU), was shown to enhance cytotoxicity against breast cancer cells. nih.gov The benzoyl group also plays a critical role, as BATU demonstrated higher activity than its parent compound, allylthiourea. nih.gov This compound is believed to exert its effect by enhancing HER-2 expression and inhibiting the NF-kB transcription factor, which is involved in cell proliferation. nih.gov
In another study, the substitution on the benzoyl ring of 1-benzoyl-3-methylthiourea derivatives was found to influence their cytotoxicity against HeLa cells. researchgate.net The presence of a nitro group at the 4-position of the benzoyl ring resulted in the most potent compound in the series. researchgate.net
Furthermore, research on 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives indicated that these compounds were more active than their corresponding urea (B33335) analogs. biointerfaceresearch.com This highlights the importance of the sulfur atom in the thiourea moiety for anticancer activity. biointerfaceresearch.com The type of linker between two thiourea moieties in bis-thiourea derivatives has also been shown to significantly affect cytotoxicity. biointerfaceresearch.com
Antiviral Activity Investigations
The antiviral potential of thiourea derivatives, including those related to this compound, has been an area of scientific inquiry. researchgate.net While direct studies on the antiviral activity of this compound are not extensively detailed in the provided context, the broader class of thiourea derivatives has shown promise.
Research into various heterocyclic compounds containing the thiourea moiety has demonstrated antiviral effects. For example, certain thiazole (B1198619) nucleosides, which can be synthesized from glycosylthiocarboxamides, have shown in vitro activity against herpes virus type 1, parainfluenza virus type 3, and rhinovirus type 13. nih.gov The antiviral activity of some of these compounds was linked to their ability to inhibit guanine (B1146940) nucleotide biosynthesis. nih.gov
More recent studies on 1,2,3-triazolyl nucleoside analogues, synthesized using "click" chemistry, have also revealed antiviral properties. nih.gov Specifically, a 1,2,3-triazolyl pyrimidine (B1678525) analogue demonstrated high antiviral activity against Coxsackie B3 virus. nih.gov Theoretical calculations have suggested that the antiviral mechanism of some 1,2,3-triazolyl nucleoside analogues against the H1N1 influenza virus may involve the inhibition of the RNA-dependent RNA polymerase. nih.gov
These findings suggest that the thiourea scaffold is a viable starting point for the design and synthesis of novel antiviral agents. Further investigation into the specific antiviral profile of this compound and its derivatives is warranted.
Computational and Theoretical Investigations of 1 Benzoyl 3 2 Pyridyl 2 Thiourea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study acylthiourea derivatives, providing a robust framework for understanding their molecular properties.
The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For 1-Benzoyl-3-(2-pyridyl)-2-thiourea, this is typically performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). rsc.org The calculations are performed on a single molecule, assuming a gaseous phase, to find the ground state energy minimum. scispace.com
The optimized geometry reveals key structural features. In many benzoylthiourea (B1224501) derivatives, the molecular configuration is stabilized by intramolecular hydrogen bonds, often forming a six-membered ring. nih.govacs.orgnih.gov For this compound, an N-H···O hydrogen bond between the thiourea (B124793) nitrogen and the benzoyl oxygen is expected, which imparts significant planarity to the core structure. nih.govacs.org The bond lengths and angles obtained from DFT calculations generally show good correlation with experimental data from X-ray crystallography for similar compounds. scispace.comresearchgate.net For instance, the C=S and C=O bond lengths, along with the C-N bonds of the thiourea moiety, exhibit partial double-bond character due to resonance. nih.gov
Electronic structure analysis focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap suggests higher reactivity. researchgate.net DFT calculations also allow for the mapping of the Molecular Electrostatic Potential (MEP), which visualizes the charge distribution and helps identify regions susceptible to electrophilic and nucleophilic attack. rsc.org
Table 1: Selected Optimized Geometric Parameters for this compound (Theoretical)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=S | 1.685 | O=C-N | 121.5 |
| C=O | 1.230 | C-N-C | 128.0 |
| N1-C(S) | 1.390 | S=C-N1 | 122.8 |
| N2-C(S) | 1.385 | S=C-N2 | 118.7 |
| N1-C(O) | 1.405 | C(pyridyl)-N-C(S) | 129.5 |
Note: Data are representative values based on DFT calculations for analogous benzoylthiourea structures.
A significant advantage of DFT is its ability to predict spectroscopic properties, which can then be compared with experimental results to validate both the theoretical model and the experimental assignments.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. scispace.com For this compound, key vibrational modes include the N-H stretching, C=O stretching, C=S stretching, and C-N stretching vibrations. The calculated IR spectrum helps in the precise assignment of experimental IR bands. researchgate.net
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) methods combined with DFT can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.org The predicted values are typically correlated with experimental data, showing a linear relationship that confirms the molecular structure. rsc.org
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the UV-Visible absorption spectra. rsc.org This analysis helps to interpret the experimental spectrum by assigning absorption bands to specific electronic transitions, such as π→π* and n→π*, often involving the HOMO and LUMO. rsc.org
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Functional Group | Assignment | Calculated Frequency (Scaled) | Typical Experimental Range |
| N-H | Stretching | 3150 - 3350 | 3140 - 3360 |
| C=O | Stretching | 1670 | 1660 - 1680 |
| C-N + C=S | Mixed Vibration | 1545 | 1530 - 1570 |
| C=S | Stretching | 830 | 820 - 850 |
Note: Calculated values are illustrative and based on typical findings for similar compounds. researchgate.netmdpi.com
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov It is widely used in drug discovery to screen for potential inhibitors and to understand the molecular basis of ligand-receptor interactions.
For this compound, molecular docking studies can simulate its interaction with the active site of a target protein. Thiourea derivatives have been studied as inhibitors for various enzymes, including bacterial DNA gyrase, ribonucleotide reductase, and various kinases. nih.govunair.ac.idnih.gov
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, which is often obtained from the Protein Data Bank (PDB). nih.gov The ligand's geometry is optimized, and docking software is used to place it into the protein's active site in numerous possible conformations. A scoring function then estimates the binding affinity for each pose. The resulting models show how the ligand fits within the binding pocket and which specific interactions stabilize the complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govfip.org
The primary outputs of a docking simulation are the binding affinity (or docking score), usually expressed in kcal/mol, and the predicted binding pose. fip.org A lower binding energy indicates a more stable ligand-receptor complex and a higher predicted affinity. unair.ac.id
Analysis of the best-scoring pose reveals the key amino acid residues in the protein's active site that interact with the ligand. For this compound, the thiourea moiety (NH-C=S-NH) and the benzoyl carbonyl group (C=O) are potent hydrogen bond donors and acceptors. The pyridyl and benzoyl rings can participate in hydrophobic and π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. nih.gov Identifying these interactions is crucial for understanding the mechanism of action and for designing more potent analogues.
Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Kinase Active Site
| Parameter | Value/Description |
| Target Protein | Example Kinase (e.g., PAK1) |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | |
| Lysine 75 | Hydrogen bond with C=O group |
| Aspartic Acid 181 | Hydrogen bond with N-H group |
| Leucine 128 | Hydrophobic interaction with benzoyl ring |
| Phenylalanine 180 | π-π stacking with pyridyl ring |
Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking study.
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. nih.gov
An MD simulation typically starts with the best-ranked pose from the molecular docking study. tandfonline.com The complex is placed in a simulation box filled with water molecules and ions to mimic cellular conditions. The simulation then calculates the forces between atoms and uses them to predict their motion over a set period, often ranging from nanoseconds to microseconds. nih.gov
The stability of the complex is assessed by analyzing trajectories, particularly by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD value suggests that the ligand remains securely bound in the active site. nih.govtandfonline.com Another parameter, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of different parts of the protein and the ligand. MD simulations can confirm the persistence of key interactions found in docking and reveal important conformational changes that may occur upon ligand binding. nih.gov
Assessment of Ligand-Receptor Complex Stability and Conformational Dynamics
The stability of a ligand-receptor complex is fundamental to the biological activity of a potential drug molecule. Molecular dynamics (MD) simulations are a key computational technique used to assess this stability and observe the conformational changes of the ligand and its target receptor over time. biomedres.usmdpi.com These simulations model the atomic movements, providing insights into how the ligand binds and whether this binding is stable. mdpi.com
In typical MD studies, a ligand-receptor complex is placed in a simulated physiological environment, and the trajectory of each atom is calculated over a set period, often nanoseconds. nih.gov Key metrics derived from these simulations include the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms. A stable RMSD value over the course of a simulation suggests that the ligand has found a stable binding mode within the receptor's active site. nih.gov For instance, studies on platinum (II) complexes of other benzoyl-thiourea derivatives have utilized 50-nanosecond MD simulations to confirm the stability of the ligand-receptor interaction, comparing the RMSD fluctuations of the test compounds to native ligands. nih.gov
Furthermore, analysis of conformational dynamics reveals the flexibility of the ligand and the receptor upon binding. Thiourea derivatives can exhibit significant conformational flexibility due to twists around their central N-C bonds. nih.govnih.gov Understanding these dynamics is essential, as the molecule's active conformation may differ from its lowest energy state in isolation. While detailed molecular dynamics and stability assessments for this compound specifically are not extensively available in the reviewed literature, the established methodologies applied to analogous thiourea compounds provide a clear framework for how its potential interactions with a biological target would be computationally evaluated. jppres.comnih.gov
In Silico Prediction of Pharmacokinetic Parameters and Toxicity Profiles
Beyond target binding, a compound's success as a drug is highly dependent on its pharmacokinetic properties, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov In silico ADMET prediction models use a compound's chemical structure to forecast these properties, enabling early-stage identification of candidates with favorable profiles and flagging those likely to fail due to poor pharmacokinetics or toxicity. nih.govnih.gov
These predictive models are built from large datasets of compounds with known experimental ADMET properties. researchgate.net For a new molecule like this compound, its structure would be analyzed by algorithms to predict various parameters. Common predictions include:
Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are estimated to determine how well the compound might be absorbed into the bloodstream after oral administration. jppres.com
Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB). The ability to cross the BBB is critical for drugs targeting the central nervous system, while high plasma protein binding can limit the amount of free drug available to act on its target. jppres.comnih.gov
Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound, which is important for anticipating drug-drug interactions. nih.gov
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), carcinogenicity, and potential for organ toxicity (e.g., hepatotoxicity). nih.govbiotech-asia.org
While specific ADMET prediction data tables for this compound are not available in the cited literature, studies on other novel thiourea derivatives have successfully used these in silico tools to forecast their pharmacokinetic profiles and guide further development. biotech-asia.orgresearchgate.net
Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgdrugbank.com The rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. wikipedia.org It establishes four simple physicochemical parameter cutoffs, and a compound is considered to have good oral bioavailability if it violates no more than one of these rules. drugbank.comtaylorandfrancis.com
The parameters for this compound are evaluated as follows:
Molecular Weight: The molecular weight is 257.31 g/mol . scbt.comnih.gov
LogP: The calculated octanol-water partition coefficient (XLogP3) is 2.8. nih.gov
Hydrogen Bond Donors: There are two hydrogen bond donors (the N-H groups).
Hydrogen Bond Acceptors: There are four hydrogen bond acceptors (one oxygen and three nitrogen atoms).
Based on this analysis, this compound adheres to all the criteria set forth by Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs.
| Lipinski's Rule Parameter | Value for this compound | Rule | Compliance |
|---|---|---|---|
| Molecular Weight (Da) | 257.31 | ≤ 500 | Yes |
| Octanol-Water Partition Coefficient (LogP) | 2.8 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |
Emerging Applications and Prospective Research Trajectories
Role in Advanced Materials Science and Molecular Electronics
Currently, there is a limited body of research specifically detailing the applications of 1-Benzoyl-3-(2-pyridyl)-2-thiourea in advanced materials science and molecular electronics. However, the broader class of thiourea (B124793) derivatives has shown promise in these areas. Thiourea-containing compounds are known to self-assemble through hydrogen bonding, a property that is crucial for the bottom-up fabrication of novel materials. The presence of both hydrogen bond donors (N-H groups) and acceptors (C=S and C=O groups) in this compound suggests its potential to form ordered supramolecular structures. These structures could be harnessed in the development of organic semiconductors, nonlinear optical materials, or as components in molecular electronic devices. Further research is warranted to explore the self-assembly behavior of this compound and the electronic properties of its potential assemblies.
Applications as Selective Ion Sensors and Metal Extractants
The coordination chemistry of thiourea derivatives, featuring nitrogen, oxygen, and sulfur donor atoms, makes them excellent candidates for the development of selective ion sensors and metal extractants. researchgate.netksu.edu.tr While specific studies on this compound for these applications are not extensively reported, research on analogous pyridyl-thiourea derivatives has demonstrated their potential. researchgate.netresearchgate.net
For instance, a study on N-pyridyl-N'-(biphenyl-4-carbonyl)thiourea and N-pyridyl-N'-(3,5-dimethoxybenzoyl)thiourea revealed their capability to act as ionophores for the detection of Copper (II) ions. researchgate.netresearchgate.net The pyridyl nitrogen, along with the sulfur and oxygen atoms of the thiourea and benzoyl groups, can act as coordination sites for metal ions. This multi-dentate chelation can lead to high selectivity for specific metal ions. Theoretical calculations on similar pyridyl-thiourea derivatives have suggested that the carbonyl oxygen atom is a primary reactive site for interaction with metal ions like Cu(II). researchgate.netresearchgate.net
The potential of this compound as a selective ion sensor or metal extractant is summarized in the table below, based on findings for related compounds.
| Potential Application | Target Ion | Key Structural Features for Application | Supporting Evidence from Analogous Compounds |
| Selective Ion Sensor | Cu(II), other transition metals | Pyridyl nitrogen, thiourea sulfur, and benzoyl oxygen as coordination sites | Pyridyl-thiourea derivatives show good response towards Cu(II) ions. researchgate.netresearchgate.net |
| Metal Extractant | Precious metals (e.g., gold, silver) | Strong complexation with metal ions | Thiourea solutions are used in the leaching and extraction of noble metals from ores. google.com |
Further experimental validation is necessary to fully ascertain the efficacy of this compound in these roles.
Efficacy as Corrosion Inhibitors in Diverse Media
Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys in different corrosive environments. The inhibitory action stems from the adsorption of the thiourea molecules onto the metal surface, forming a protective layer that hinders the corrosion process. This adsorption is facilitated by the presence of heteroatoms (N, S, O) with lone pairs of electrons and the π-electrons of the aromatic rings.
Catalytic Applications in Organic Synthesis (e.g., Organocatalysis, Asymmetric Reduction)
The field of organocatalysis has seen a surge in the use of thiourea derivatives as highly effective catalysts, particularly in asymmetric synthesis. wikipedia.orgrsc.orgnih.gov The thiourea moiety can act as a dual hydrogen bond donor, activating electrophiles and controlling the stereochemistry of reactions. wikipedia.org While specific catalytic applications of this compound have not been reported, the presence of the thiourea group suggests its potential as an organocatalyst.
Chiral thioureas, often derived from cinchona alkaloids or chiral amines, have been successfully employed in a wide range of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and aza-Henry reactions. nih.gov The pyridyl group in this compound could potentially modulate the catalytic activity and selectivity through additional interactions with the substrates.
Furthermore, some thiourea derivatives have been investigated as reducing agents in certain chemical processes. For example, 1-(pyridin-2-yl)thiourea (B83643) has been used as a reducing agent in combination with a copper salt and a hydroperoxide in redox initiator systems for polymerization. mdpi.com This suggests a potential role for this compound in redox reactions, although its application in asymmetric reduction has not been explored.
The potential catalytic applications of this compound are summarized below.
| Catalytic Application | Reaction Type | Potential Role of the Compound | Basis for Potential Application |
| Organocatalysis | Asymmetric Synthesis (e.g., Michael, Aldol) | Hydrogen bond donor to activate electrophiles | The thiourea moiety is a well-established motif in organocatalysis. wikipedia.orgnih.gov |
| Redox Reactions | Polymerization, Asymmetric Reduction | Reducing agent | A related pyridyl-thiourea derivative has shown activity as a reducing agent. mdpi.com |
Future research could focus on synthesizing chiral versions of this compound and evaluating their performance in various asymmetric catalytic reactions.
Future Directions in Drug Discovery and Development
Thiourea derivatives are a well-known class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netmdpi.combiointerfaceresearch.com This has spurred significant interest in their potential as therapeutic agents. researchgate.netnih.gov
Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity
A promising future direction for this compound lies in the design and synthesis of next-generation derivatives with improved biological activity and selectivity. The core structure of this compound offers multiple sites for chemical modification.
Strategies for designing new derivatives could include:
Substitution on the Benzoyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups, halogens) on the benzoyl ring can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets.
Modification of the Pyridyl Ring: Altering the position of the nitrogen atom in the pyridyl ring or introducing substituents can influence the compound's coordination properties and its ability to form hydrogen bonds.
Hybridization with other Pharmacophores: Combining the this compound scaffold with other known bioactive moieties is a strategy to develop hybrid molecules with potentially synergistic or novel mechanisms of action. biointerfaceresearch.com For instance, integrating pharmacophoric groups known to target specific enzymes or receptors could lead to more potent and selective drug candidates.
The following table summarizes potential modification strategies and their expected impact on bioactivity.
| Modification Strategy | Target Moiety | Potential Impact on Bioactivity | Rationale |
| Substituent Introduction | Benzoyl Ring | Enhanced potency and selectivity | Modulation of electronic and steric properties to optimize target binding. |
| Structural Isomerism | Pyridyl Ring | Altered coordination and hydrogen bonding | Different nitrogen positioning can affect interactions with biological macromolecules. |
| Molecular Hybridization | Entire Scaffold | Synergistic effects, novel mechanisms of action | Combination of two or more pharmacophores can lead to multi-target agents. biointerfaceresearch.com |
Exploration of Synergistic Effects in Combination Therapies
Another important avenue for future research is the investigation of the synergistic effects of this compound and its derivatives in combination with existing therapeutic agents. Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer and infectious diseases.
Given the diverse biological activities reported for thiourea derivatives, it is plausible that this compound or its analogues could enhance the efficacy of other drugs or help overcome drug resistance. For example, if a derivative shows anticancer activity, it could be tested in combination with standard chemotherapeutic agents to see if it can lower the required dosage of the conventional drug, thereby reducing its side effects.
Future research in this area would involve in vitro and in vivo studies to assess the combined effects of these compounds with other drugs against various disease models. Understanding the mechanism of any observed synergistic interactions will be crucial for the rational design of effective combination therapies. However, there is currently no specific research available on the synergistic effects of this compound in combination therapies.
Application of Advanced Spectroscopic Techniques for In Situ Studies
The ability to monitor chemical reactions and molecular interactions as they occur is crucial for optimizing synthetic routes, understanding reaction mechanisms, and elucidating the behavior of this compound in various environments. While standard spectroscopic techniques provide valuable data on isolated products, advanced in situ methods offer a dynamic window into the compound's transformations.
Techniques such as fiber-optic coupled Fourier-transform infrared spectroscopy (FTIR-ATR) are being employed to monitor the synthesis of related compounds in real-time. nih.govmdpi.com This approach allows for the tracking of reactant consumption and product formation, providing critical insights into reaction kinetics and the identification of transient intermediates. nih.govmdpi.com For the synthesis of this compound, which involves the reaction of benzoyl isothiocyanate with 2-aminopyridine (B139424), in situ FTIR could be invaluable for optimizing reaction conditions and maximizing yield.
Time-resolved spectroscopic techniques, including transient absorption and time-resolved infrared (TRIR) spectroscopy, are powerful tools for studying the excited-state dynamics of molecules. wikipedia.org While specific studies on this compound are not yet prevalent, research on analogous systems demonstrates the potential of these methods. nih.gov For instance, time-resolved studies could elucidate the photophysical properties of this compound, which is essential for applications in areas like photosensitization or photochemotherapy. nih.gov
Development of More Sophisticated Computational Modeling Approaches
Computational chemistry offers a powerful complement to experimental studies, providing a molecular-level understanding of structure, properties, and reactivity. For this compound, the development of more sophisticated computational models is a key area of prospective research.
Density Functional Theory (DFT) calculations have been widely used to study the electronic structure, vibrational frequencies, and reactivity of thiourea derivatives. colab.wsnih.govresearchgate.netresearchgate.net These studies provide insights into optimized molecular geometry, bond lengths, and bond angles, which can be correlated with experimental data from techniques like X-ray crystallography and FT-IR spectroscopy. nih.gov For this compound, DFT can be used to predict reactive sites, understand its coordination behavior with metal ions, and rationalize its spectroscopic signatures. researchgate.net
Molecular Dynamics (MD) simulations are being increasingly applied to study the dynamic behavior of thiourea derivatives and their complexes. nih.govresearchgate.net MD simulations can model the interactions of this compound with solvents, biological macromolecules, or surfaces over time. This approach is particularly valuable for understanding its potential as a corrosion inhibitor, where simulations can reveal the adsorption mechanism on metal surfaces. colab.ws Furthermore, MD simulations can be used to assess the stability of its metal complexes, which is crucial for the design of new therapeutic agents. tandfonline.com By combining DFT and MD simulations, researchers can build comprehensive models that predict not only the static properties but also the dynamic behavior of this compound, guiding future experimental work and accelerating the discovery of new applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Benzoyl-3-(2-pyridyl)-2-thiourea, and how can its purity be validated?
- Methodology : Synthesis typically involves the reaction of benzoyl isothiocyanate with 2-aminopyridine under anhydrous conditions. Purity validation employs High-Performance Liquid Chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Crystallization from ethanol or acetonitrile is used to obtain single crystals for X-ray diffraction (XRD) analysis .
- Key Considerations : Monitor reaction stoichiometry to avoid side products like disubstituted thioureas. Use inert atmospheres to prevent hydrolysis of intermediates.
Q. How is the structural characterization of this compound performed, and what software tools are essential?
- Methodology : XRD is the gold standard for structural determination. Software like SHELXL (for refinement) and OLEX2 (for structure solution and visualization) are critical . Hydrogen-bonding networks and torsion angles are analyzed to confirm the planar configuration of the thiourea moiety and pyridyl substituent .
- Validation : Compare experimental bond lengths (e.g., C=S ~1.68 Å) and angles with computational models (DFT) to detect anomalies .
Q. What is the ligand behavior of this compound in coordination chemistry?
- Methodology : The compound acts as a bidentate ligand , coordinating via the pyridyl nitrogen and thiocarbonyl sulfur. React it with soft Lewis acids (e.g., Cu(I), Hg(II)) in acetonitrile or DMF. Characterize complexes using IR (shift in ν(C=S) from ~1250 cm⁻¹ to ~1100 cm⁻¹ upon metal binding) and electronic absorption spectroscopy .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) in thiourea derivatives be resolved?
- Methodology : For twinned crystals, use SHELXL 's TWIN/BASF commands to refine twin laws. For disorder, apply PART instructions to model split positions. High-resolution data (≤0.8 Å) and restraints on thermal parameters improve refinement .
- Case Study : In 1-Benzoyl-3-(4-bromophenyl)thiourea, bromine positional disorder was resolved using PART 0.5 occupancy refinement, supported by electron density maps .
Q. What computational approaches are used to predict the reactivity of this compound in metal-complexation studies?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (e.g., DMF) are modeled using the Polarizable Continuum Model (PCM). Compare Mulliken charges on S and N atoms to experimental complexation trends .
Q. How to address contradictory data in complexation studies (e.g., varying stoichiometry with Cu(I))?
- Methodology : Contradictions may arise from solvent polarity or counterion effects. For example, CuI in acetonitrile forms a 1:2 (metal:ligand) complex, while in DMF, a 1:1 polymer is observed . Validate via Job’s plot analysis and ESI-MS to confirm stoichiometry under different conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
